Structural Differentiation via N-Alkoxymethyl Substituent
Butenachlor is structurally differentiated from its closest analogs by its unique N-alkoxymethyl substituent, specifically a (Z)-but-2-enyloxymethyl group [1]. This contrasts with the N-butoxymethyl group in butachlor, the N-(2-propoxyethyl) group in pretilachlor, and the N-(2-methoxy-1-methylethyl) group in metolachlor [2]. Studies on chloroacetanilide mode of action confirm that the amide structure and stereochemistry directly influence the sensitivity of VLCFA elongation inhibition in plants [3]. While direct comparative IC50 data for Butenachlor against specific weed species are not publicly available in primary literature, the established class-level SAR indicates that this specific substituent confers a distinct selectivity profile, making it a critical variable for researchers investigating VLCFA inhibitor specificity or for industrial users with unique crop-weed selectivity requirements [4].
| Evidence Dimension | N-alkoxymethyl Substituent Structure |
|---|---|
| Target Compound Data | (Z)-but-2-enyloxymethyl |
| Comparator Or Baseline | Butachlor: butoxymethyl; Pretilachlor: 2-propoxyethyl; Metolachlor: 2-methoxy-1-methylethyl |
| Quantified Difference | Structural uniqueness; no direct potency comparison data available |
| Conditions | Molecular structure analysis |
Why This Matters
The unique substituent defines the compound's specific interaction with the VLCFA elongase target site, which is the primary driver of its weed control spectrum and crop selectivity.
- [1] European Bioinformatics Institute. (n.d.). ChEBI:82172 - Butenachlor. View Source
- [2] European Bioinformatics Institute. (n.d.). ChEBI:3230 - butachlor; ChEBI:2533 - alachlor. View Source
- [3] Matthes, B., et al. (1998). Chloroacetamide mode of action, II: Inhibition of very long chain fatty acid synthesis in higher plants. Zeitschrift für Naturforschung C, 53(11-12), 1004-1011. View Source
- [4] University of Hertfordshire. (2025). Pesticide Properties DataBase (PPDB): Butenachlor (Ref: KH-218) - Efficacy & activity. View Source
